1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound that features a benzodiazole moiety, a piperidine ring, and a phenyl group with a sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzodiazole ring can lead to partially or fully reduced derivatives .
Scientific Research Applications
1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the phenyl group with the sulfanyl substituent can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- 2-(1-methyl-1H-imidazol-2-yl)ethanol
- Telmisartan
Uniqueness
1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3OS/c1-18(2)30-22-10-8-20(9-11-22)16-25(29)27-14-12-21(13-15-27)17-28-19(3)26-23-6-4-5-7-24(23)28/h4-11,18,21H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOEAMDXRBOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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